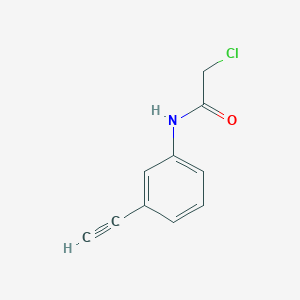

2-chloro-N-(3-ethynylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNHUNGSIYWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384156 | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-85-7 | |

| Record name | 2-Chloro-N-(3-ethynylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 3 Ethynylphenyl Acetamide and Its Analogues

General Synthetic Routes to Chloroacetamide Derivatives

The formation of the amide bond in chloroacetamide derivatives is a cornerstone of their synthesis. This is typically achieved through the acylation of a primary or secondary amine with a chloroacetylating agent.

Chloroacetylation of substituted anilines and aminophenols is a widely used method for synthesizing N-aryl chloroacetamides. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of a chloroacetylating agent, most commonly chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases and solvent systems have been employed. For instance, potassium carbonate (K2CO3) in acetone is a common choice. chemicalbook.com In a typical procedure, the aniline is stirred with K2CO3 in acetone, followed by the addition of chloroacetyl chloride at a reduced temperature (0°C) to control the exothermic reaction. chemicalbook.com The reaction then proceeds at room temperature for several hours. chemicalbook.com Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) have also been shown to be effective, providing high yields in a relatively short time at room temperature. sphinxsai.comresearchgate.net

Selective N-acetylation is crucial when other reactive functional groups are present, such as the hydroxyl group in aminophenols. Research has shown that N-chloroacetylation can be achieved with high selectivity over O-acylation. For example, the reaction of p-aminophenol with chloroacetyl chloride can be directed to selectively acetylate the amine group in the presence of a phenolic -OH. tandfonline.com

The table below summarizes various conditions reported for the chloroacetylation of anilines.

| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | K2CO3 | Acetone | 3.5 h | 67% | chemicalbook.com |

| Aniline | DBU | THF | 3 h | 86% | researchgate.net |

| m-chloroaniline | Aqueous media | Water | Overnight | 70% | ijpsr.info |

| p-aminophenol | Phosphate Buffer | Water | 20 min | Good | tandfonline.com |

| 2-aminobenzothiazole | DBU | THF | 4 h | 92% | researchgate.net |

The amidation reaction between an amine and chloroacetyl chloride is a robust and versatile method for forming the N-aryl chloroacetamide linkage. researchgate.net Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atoms, making the carbonyl carbon highly electrophilic. tandfonline.com This high reactivity allows the reaction to proceed efficiently with a wide range of amines, including aliphatic and aromatic ones. tandfonline.comijpsr.info

The general mechanism involves the nucleophilic amine attacking the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation step, usually facilitated by a base, yields the final amide product and the hydrochloride salt of the base. Various bases are used, from common inorganic bases like potassium carbonate to organic bases like triethylamine (TEA) and DBU. chemicalbook.comsphinxsai.com The choice of solvent can range from acetone and THF to dichloromethane (DCM) and dioxane. sphinxsai.comresearchgate.net

Despite its utility, the high reactivity of chloroacetyl chloride means it can readily react with water, leading to hydrolysis. tandfonline.com Therefore, reactions are often conducted under anhydrous conditions. However, methods have been developed that successfully use aqueous systems, which offer environmental and practical advantages. tandfonline.comscribd.com

Specific Approaches for Introducing the Ethynylphenyl Moiety

The synthesis of the target molecule requires the presence of an ethynyl (B1212043) group on the phenyl ring, specifically at the meta-position. This can be achieved either by starting with a pre-functionalized aniline or by introducing the alkyne group onto the aromatic ring at a later stage of the synthesis.

The synthesis of ethynyl-substituted aromatic compounds is a well-established field in organic chemistry. google.com The standard approach involves the coupling of a terminal alkyne with an aryl halide. To achieve the desired substitution pattern (ortho, meta, or para), the corresponding haloaniline is used as the starting material. For 2-chloro-N-(3-ethynylphenyl)acetamide, the synthesis would typically start from 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline).

The alkyne group is often introduced using a protected form of acetylene, such as trimethylsilylacetylene (TMSA). gelest.com The silyl group serves as a protecting group for the terminal alkyne's acidic proton, preventing side reactions under the basic conditions of many coupling reactions. gelest.com After the coupling reaction, the silyl group can be easily removed under mild conditions (e.g., with a fluoride source or a base like potassium carbonate in methanol) to reveal the terminal alkyne. This two-step sequence of coupling and deprotection provides a reliable route to the desired ethynylphenyl precursor.

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and is central to the synthesis of the ethynylphenyl moiety of the target compound. nih.gov

The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine or diisopropylamine. wikipedia.orglibretexts.org The catalytic cycle involves two interconnected cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from a copper acetylide intermediate and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org It can be performed on the haloaniline precursor before chloroacetylation or on the N-(halophenyl)chloroacetamide intermediate.

The table below provides examples of Sonogashira coupling conditions.

| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | Benzene (B151609) | wikipedia.org |

| 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd | CuI | Et3N | Toluene | nih.gov |

| Aryl Iodide | Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | gelest.com |

| Aryl Bromide | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et3N | Toluene | nih.gov |

Reaction Optimization and Green Chemistry Considerations in Chloroacetamide Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for chloroacetamide synthesis, in line with the principles of green chemistry. tandfonline.com A significant advancement is the use of water as a solvent, which is identified as a preferred green solvent. tandfonline.comscribd.com

One such method reports the rapid N-chloroacetylation of anilines and amines in a phosphate buffer at neutral pH, with reactions completing within 20 minutes. tandfonline.comtandfonline.com This approach is metal-free and offers a significant advantage in terms of ease of product isolation, which often involves simple filtration or precipitation, avoiding the need for cumbersome column chromatography. tandfonline.comtandfonline.com Conducting these reactions in aqueous media can also minimize the need for protection-deprotection sequences that are common in traditional organic synthesis. tandfonline.com

Synthesis of Related N-Substituted Acetamides for Comparative Studies

The synthesis of analogues of this compound, specifically other N-substituted acetamides, is crucial for comparative studies, particularly in the field of medicinal chemistry and materials science. These studies, often centered on Structure-Activity Relationships (SAR), require a library of structurally related compounds to systematically investigate how modifications to a molecule's structure influence its chemical and biological properties. The primary method for generating these analogues is the chloroacetylation of various substituted anilines and other primary or secondary amines. researchgate.nettandfonline.comnih.gov

The most prevalent and versatile route for preparing N-aryl 2-chloroacetamides is the reaction of a selected substituted aniline with chloroacetyl chloride. tandfonline.comtandfonline.com This reaction can be performed under several conditions. A common approach involves reacting the amine with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov Alternatively, the reaction can be conducted in an organic solvent such as benzene or dichloromethane, with a base like triethylamine added to scavenge the hydrochloric acid byproduct. researchgate.nettandfonline.com The versatility of this method lies in the wide availability of substituted anilines, allowing for the introduction of a diverse range of functional groups onto the phenyl ring for comparative analysis.

Research has demonstrated the synthesis of a broad spectrum of N-substituted chloroacetamides to serve as intermediates or as the final compounds for biological evaluation. For instance, a series of 2-chloro-N-substituted-acetamides were synthesized as key starting materials for a library of potential antidepressant agents. nih.gov In this work, various anilines were reacted with chloroacetyl chloride to produce analogues with different substitution patterns, such as 2-chloro-N-(2,3-dimethylphenyl)acetamide and 2-chloro-N-(2,5-dimethylphenyl)acetamide. nih.gov

Another comprehensive review details the preparation of numerous N-aryl chloroacetamides with a wide array of substituents on the aromatic ring. tandfonline.com These substituents include hydrogen, halogens (e.g., 4-F, 2-Cl, 3-Cl, 4-Br), alkyl groups (e.g., 3-Me, 4-Me), nitro groups (e.g., 3-NO₂, 4-NO₂), and a carboxylic acid group (2-COOH), among others. tandfonline.com Similarly, N-(hydroxyphenyl) acetamide (B32628) analogues, such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, have been synthesized via chloroacetylation of the corresponding aminophenols in solvents like acetic acid or acetonitrile (B52724). neliti.com These extensive libraries of compounds are invaluable for comparative studies aimed at optimizing a lead compound's activity or properties.

The following table summarizes the synthesis of various N-substituted acetamide analogues reported in the literature, highlighting the different starting amines and reaction conditions used.

Interactive Data Table: Synthesis of N-Substituted Acetamide Analogues

| Compound Name | Starting Amine | Reagent | Solvent / Conditions |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Aniline | Chloroacetyl chloride | Acetone / K₂CO₃ ekb.eg |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 4-Fluoroaniline | Chloroacetyl chloride | Acetic Acid tandfonline.com |

| 2-Chloro-N-(3-chlorophenyl)acetamide | m-Chloroaniline | Chloroacetyl chloride | Aqueous ijpsr.info |

| 2-Chloro-N-(4-acetylphenyl)acetamide | 4-Aminoacetophenone | Chloroacetyl chloride | Not specified tandfonline.com |

| 2-Chloro-N-(2,3-dimethylphenyl)acetamide | 2,3-Dimethylaniline | Chloroacetyl chloride | Glacial Acetic Acid / Sodium Acetate nih.gov |

| N-Benzyl-2-chloroacetamide | Phenylmethanamine (Benzylamine) | Chloroacetyl chloride | Not specified ekb.eg |

By systematically synthesizing these and other related N-substituted acetamides, researchers can effectively build compound libraries. These libraries are fundamental for conducting comparative studies to elucidate the effects of different substituents on molecular function, which is a cornerstone of rational drug design and materials development.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-N-phenylacetamide |

| 4-acetamidobenzenesulfonyl chloride |

| 2-chloro-N-(2,3-dimethylphenyl)acetamide |

| 2-chloro-N-(2,5-dimethylphenyl)acetamide |

| 2-chloro-N-(4-fluorophenyl)acetamide |

| 2-chloro-N-(2-chlorophenyl)acetamide |

| 2-chloro-N-(3-chlorophenyl)acetamide |

| 2-chloro-N-(4-bromophenyl)acetamide |

| 2-chloro-N-(3-methylphenyl)acetamide |

| 2-chloro-N-(4-methylphenyl)acetamide |

| 2-chloro-N-(3-nitrophenyl)acetamide |

| 2-chloro-N-(4-nitrophenyl)acetamide |

| 2-chloro-N-(2-carboxyphenyl)acetamide |

| 2-chloro-N-(3-hydroxyphenyl)acetamide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

| N-Benzyl-2-chloroacetamide |

| N-(4-acetylphenyl)-2-chloroacetamide |

| Chloroacetyl chloride |

| Aniline |

| 4-Fluoroaniline |

| m-Chloroaniline |

| 4-Aminoacetophenone |

| 2,3-Dimethylaniline |

| Phenylmethanamine (Benzylamine) |

| m-Aminophenol |

| Triethylamine |

| Acetic Acid |

Structural Characterization and Spectroscopic Elucidation of 2 Chloro N 3 Ethynylphenyl Acetamide

Application of Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a detailed view of the molecular architecture by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights, and together they form a powerful tool for unequivocal structural elucidation.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of particular bonds. For 2-chloro-N-(3-ethynylphenyl)acetamide, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the alkyne, the secondary amide, the aromatic ring, and the chloroalkane moiety.

Key expected vibrational frequencies are detailed in the table below. The N-H stretch of the secondary amide is typically a sharp peak in the 3300 cm⁻¹ region. The terminal alkyne is characterized by two distinct absorptions: a sharp C-H stretch above 3250 cm⁻¹ and a C≡C triple bond stretch in the 2150-2100 cm⁻¹ region, the latter of which is often of weak to medium intensity. The prominent C=O stretch of the amide (Amide I band) is expected to appear as a strong absorption around 1670 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Terminal Alkyne | ≡C-H Stretch | ~3300 - 3250 | Confirms the presence of the terminal ethynyl (B1212043) group. |

| Secondary Amide | N-H Stretch | ~3300 - 3270 | Indicates the N-H bond of the secondary amide linkage. |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Aromatic C-H vibrations. |

| Alkyne | C≡C Stretch | ~2140 - 2100 | Confirms the carbon-carbon triple bond. |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1680 - 1660 | Strong absorption characteristic of the secondary amide carbonyl. |

| Amide | N-H Bend (Amide II) | ~1550 - 1530 | Bending vibration coupled with C-N stretching. |

| Aromatic Ring | C=C Stretch | ~1600, ~1485 | Skeletal vibrations of the phenyl ring. |

| Alkyl Halide | C-Cl Stretch | ~800 - 600 | Indicates the presence of the chloroacetyl group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region (δ 8.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration. The protons on the aromatic ring will appear in the typical aromatic region (δ 7.0-8.0 ppm) and will show a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (CH₂) of the chloroacetyl group are adjacent to both a chlorine atom and the carbonyl group, leading to a downfield singlet around δ 4.2-4.3 ppm. nih.gov The terminal alkyne proton is a sharp singlet, typically found around δ 3.0-3.5 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide | ~9.0 - 10.5 | Singlet (broad) | 1H | N-H |

| Aromatic | ~7.0 - 8.0 | Multiplet | 4H | Ar-H |

| Methylene | ~4.2 - 4.3 | Singlet | 2H | Cl-CH₂ |

| Alkyne | ~3.1 - 3.5 | Singlet | 1H | ≡C-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide is characteristically found far downfield, typically around δ 164-166 ppm. nih.gov The carbons of the aromatic ring will produce signals in the δ 115-140 ppm range. The two sp-hybridized carbons of the ethynyl group have distinct chemical shifts, usually between δ 80-85 ppm. The methylene carbon attached to the chlorine atom is expected around δ 43-45 ppm. nih.govnih.govresearchgate.net

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Assignment |

| Amide Carbonyl | ~165 | C=O |

| Aromatic | ~115 - 140 | Ar-C |

| Alkyne | ~80 - 85 | C≡C |

| Methylene | ~43 - 45 | Cl-CH₂ |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₈ClNO), the molecular weight is 193.63 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 193 and an isotope peak [M+2]⁺ at m/z 195 with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of acetamide (B32628) derivatives is well-documented and typically involves α-cleavage on either side of the carbonyl group. acs.orgjove.com Expected fragmentation pathways for this compound include:

Cleavage of the C-N bond: This would generate the chloroacetyl cation [ClCH₂CO]⁺ (m/z 77/79) and a radical cation corresponding to 3-ethynylaniline (B136080).

Cleavage of the ClCH₂-CO bond: This would lead to the formation of a [M - CH₂Cl]⁺ fragment.

Loss of HCl: A rearrangement followed by the elimination of HCl could also be a possible fragmentation pathway.

Advanced Analytical Techniques for Purity and Identity Verification

While spectroscopic methods confirm the structure, chromatographic techniques are essential for assessing the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. bohrium.commoravek.comlabmanager.com

For this compound, a reversed-phase HPLC method would typically be developed. mastelf.com The compound would be dissolved in a suitable solvent and injected into a column (e.g., a C18 column) with a nonpolar stationary phase. A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, would be used to elute the compound. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV detector. labmanager.com Combining HPLC with mass spectrometry (LC-MS) allows for the confirmation of the molecular weight of the main peak and the identification of any impurities. bohrium.com

Crystallographic Studies of Related Acetamide Structural Motifs and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related N-aryl acetamides provide significant insight into its likely solid-state conformation and packing. iucr.orgnih.gov

Studies on various 2-chloro-N-phenylacetamide derivatives consistently reveal key structural features. nih.govresearchgate.net The amide functional group [-C(=O)NH-] typically adopts a trans conformation, which is energetically favorable and nearly planar. This planarity facilitates the formation of intermolecular hydrogen bonds. The most common packing motif involves N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule. nih.govresearchgate.net This interaction links the molecules into infinite chains or, in some cases, dimeric structures.

The orientation of the phenyl ring relative to the amide plane is a critical conformational parameter. In many related crystal structures, the phenyl ring is significantly twisted out of the amide plane. iucr.org This torsion angle is influenced by the substituents on the ring and the packing forces within the crystal lattice. For this compound, a similar twisted conformation would be expected, balancing electronic effects and steric hindrance to achieve a stable crystalline arrangement. Computational modeling, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformation and compare it with experimental data from related structures. iucr.orgtandfonline.com

Biological and Pharmacological Evaluation of 2 Chloro N 3 Ethynylphenyl Acetamide and Analogues

Antimicrobial Activity Investigations

The 2-chloro-N-aryl acetamide (B32628) framework has demonstrated notable antimicrobial properties, with various analogues exhibiting efficacy against a range of pathogenic bacteria and fungi.

Derivatives of 2-chloro-N-alkyl/aryl acetamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsr.info One specific analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.gov Studies have demonstrated that this compound exhibits a good potential against K. pneumoniae. nih.gov The presence of the chloro atom in the acetamide group is suggested to enhance the antimicrobial activity of these molecules. nih.gov

Table 1: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae

| Bacterial Strain | Compound | Activity |

|---|---|---|

| Klebsiella pneumoniae | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Good potential |

The antifungal potential of 2-chloro-N-aryl acetamides has also been a subject of research. The analogue, 2-chloro-N-phenylacetamide, has been evaluated for its efficacy against fluconazole-resistant Candida species and strains of Aspergillus flavus. scielo.brnih.govresearchgate.netscielo.br This compound demonstrated significant antifungal activity, inhibiting both planktonic cells and biofilm formation in fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.brnih.gov The Minimum Inhibitory Concentration (MIC) for these strains ranged from 128 to 256 µg/mL. scielo.brnih.gov

Against Aspergillus flavus, 2-chloro-N-phenylacetamide exhibited antifungal activity with MIC values between 16 and 256 μg/mL. researchgate.netscielo.br The mechanism of action is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. researchgate.netscielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Activity | MIC Range (µg/mL) |

|---|---|---|

| Candida albicans (fluconazole-resistant) | Inhibition of planktonic cells and biofilm | 128 - 256 |

| Candida parapsilosis (fluconazole-resistant) | Inhibition of planktonic cells and biofilm | 128 - 256 |

| Candida tropicalis | Fungicidal and antibiofilm activity | 16 - 256 |

| Aspergillus flavus | Antifungal activity | 16 - 256 |

The potential for 2-chloro-N-aryl acetamides to work in concert with existing antimicrobial drugs has been explored to address drug resistance. An analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), was studied in combination with several antibiotics against Klebsiella pneumoniae. scielo.brscielo.brscielo.brbohrium.comnih.govresearchgate.net The results revealed synergistic effects when CFA was combined with meropenem (B701) and imipenem. scielo.brscielo.brscielo.brbohrium.comnih.govresearchgate.net An additive effect was observed with ciprofloxacin (B1669076) and cefepime, while an indifferent effect was noted with ceftazidime. scielo.brscielo.brscielo.brbohrium.comnih.govresearchgate.net These findings suggest that this class of compounds could potentially enhance the efficacy of certain established antibiotics. scielo.brscielo.brscielo.brbohrium.comnih.govresearchgate.net

Table 3: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibiotics against Klebsiella pneumoniae

| Antibiotic | Interaction with CFA |

|---|---|

| Ciprofloxacin | Additivity |

| Cefepime | Additivity |

| Ceftazidime | Indifference |

| Meropenem | Synergism |

| Imipenem | Synergism |

Anticancer Research and Cytotoxicity Evaluations

The anticancer potential of the 2-chloroacetamide (B119443) scaffold has been an active area of investigation. A series of 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds were synthesized and evaluated for their anticancer activity. uran.uauran.ua Among these, the 2-chloroacetamide derivatives demonstrated significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua

In another study, phenylacetamide derivatives were synthesized and tested against various cancer cell lines. tbzmed.ac.ir One derivative, in particular, showed high efficacy against cancer cells by inducing apoptosis. tbzmed.ac.ir Furthermore, hybrid molecules incorporating the 2-chloro-N-aryl acetamide structure have been designed and have shown significant cytotoxic effects on tumor cells. nih.gov For instance, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones exhibited high cytotoxicity against gastric, colon, and breast cancer cell lines. nih.gov

Table 4: Cytotoxic Activity of 2-Chloroacetamide Analogues

| Compound Class | Cancer Cell Lines | Observed Effect |

|---|---|---|

| 2-chloroacetamides with thiazole scaffolds | Jurkat (T-cell leukemia), MDA-MB-231 (breast cancer) | Significant cytotoxic activity |

| Phenylacetamide derivatives | Various cancer cells | Induction of apoptosis |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Gastric, colon, and breast cancer cell lines | High cytotoxicity |

Central Nervous System (CNS) Activities

While direct studies on the CNS activities of 2-chloro-N-(3-ethynylphenyl)acetamide are lacking, research into structurally related compounds provides some indication of potential neurological effects.

A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide core, explored their antidepressant activity. nih.gov The synthesized compounds were evaluated using the tail suspension test and forced swimming test in mice, with several derivatives showing moderate to good antidepressant activity. nih.gov The most potent compound in the series exhibited better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov These findings suggest that the N-aryl acetamide scaffold could be a promising starting point for the development of novel antidepressant agents.

Antipsychotic Properties and Receptor Interactions (e.g., 5-HT2A, D2 receptors)

A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated for their potential as atypical antipsychotic agents. These compounds, which feature an acetamide group, were assessed for their D2 and 5-HT2A receptor antagonism. One of the synthesized compounds, designated as P4, which incorporates a 4-(4-fluorophenyl)piperazin-1-yl moiety, demonstrated the most significant activity in both the climbing mouse assay (indicative of D2 antagonism) and the quipazine-induced head twitch assay in mice (indicative of 5-HT2A antagonism). nih.gov

It is important to note that these compounds are structurally distinct from this compound, primarily in the substitution at the nitrogen atom of the acetamide. However, these findings suggest that the acetamide scaffold can be a component of molecules with potential antipsychotic activity through interaction with key receptors like D2 and 5-HT2A. Further research is necessary to determine if this compound or its closer analogues exhibit similar properties.

Modulation of Metabotropic Glutamate (B1630785) Receptors

Metabotropic glutamate (mGlu) receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission in the central nervous system. sci-hub.se They are considered important targets for the therapeutic intervention of various neurological and psychiatric disorders. nih.gov The mGlu receptor family is divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. nih.gov

Currently, there is a lack of specific research data on the direct interaction of this compound or its close N-phenylacetamide analogues with any of the metabotropic glutamate receptor subtypes. The development of ligands for these receptors has largely focused on glutamate analogues and allosteric modulators with different chemical scaffolds. sci-hub.senih.gov For instance, compounds like N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide (GET 73), an mGluR5 negative allosteric modulator, have been investigated for alcohol use disorder. mdpi.com While the broader class of acetamides is diverse, there is no direct evidence to suggest that the N-phenylacetamide structure of the compound confers activity at mGlu receptors. Therefore, the potential for this compound to modulate metabotropic glutamate receptors remains an open area for future investigation.

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their potential as tyrosine kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several N-phenylacetamide derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. For example, a series of bis( researchgate.netscielo.brscielo.brtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives bearing a sulfanyl-N-phenylacetamide moiety were tested for their VEGFR-2 inhibitory activity. Within this series, the substitution pattern on the phenyl ring of the acetamide was found to significantly influence activity. researchgate.net

Another study on novel VEGFR-2 inhibitors reported that the aromatic NH of the acetanilide (B955) portion of their synthesized compounds appeared at a chemical shift ranging from δ 9.6 to 10.4 ppm in 1H NMR spectra, with the specific shift influenced by the substituent on the benzene (B151609) ring. scielo.br

EGFR T790M Inhibition:

The T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors in the treatment of non-small cell lung cancer (NSCLC). nih.gov Research into third-generation EGFR inhibitors has explored various chemical scaffolds, including those containing acetamide-related moieties. For instance, N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide (DY3002) was developed as a potent inhibitor of the EGFR T790M mutant. nih.gov While this compound is an acrylamide (B121943) rather than a chloroacetamide, it demonstrates that the N-phenylamide scaffold can be incorporated into potent and selective EGFR inhibitors.

Another approach has involved the use of α-chlorofluoroacetamide (CFA) as a reactive "warhead" to covalently target the Cys797 residue in the EGFR active site. A CFA-pyrimidine compound, NSP-037, showed high inhibitory selectivity for the mutated EGFR (L858R/T790M) over the wild-type form. irejournals.com These studies highlight the potential of N-phenylacetamide and related structures as platforms for developing targeted tyrosine kinase inhibitors.

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| bis( researchgate.netscielo.brscielo.brtriazolo)[4,3-a:3',4'-c]quinoxaline-sulfanyl-N-phenylacetamides | VEGFR-2 | Substitution on the phenyl ring of the acetamide significantly influences inhibitory activity. | researchgate.net |

| N-phenylacrylamide and N-phenyl-chlorofluoroacetamide pyrimidines | EGFR T790M | Demonstrated potent and selective inhibition of the resistance mutation. | nih.govirejournals.com |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various cellular processes that contribute to tumor development and metastasis. nih.gov While a number of small molecule c-Met inhibitors have been developed, there is limited specific information on the c-Met inhibitory activity of this compound or its close N-phenylacetamide analogues. selleckchem.comresearchgate.net

Research into c-Met inhibitors has led to the development of various chemical scaffolds. For instance, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their microtubule-modulating and anticancer activities, with some compounds showing potent antiproliferative effects. researchgate.net Another study identified pyrazolidine-3,5-dione (B2422599) derivatives as potent inhibitors of c-Met kinase. nih.gov More recently, novel 4-(4-aminophenoxy) picolinamide (B142947) derivatives have been reported to exhibit significant c-Met inhibitory activity. researchgate.net

Although these examples are not direct analogues of this compound, they indicate that the broader class of compounds containing an N-phenylamide or similar linkage can be engineered to inhibit c-Met. The potential for N-phenylacetamide derivatives to act as c-Met inhibitors is an area that warrants further investigation.

Melanogenesis Inhibition

Melanogenesis is the process of melanin (B1238610) production, and its inhibition is of interest for the treatment of hyperpigmentation disorders and for cosmetic applications. nih.gov The key enzyme in this pathway is tyrosinase. mdpi.com While direct studies on this compound are not available, related acetamide derivatives have shown promise as melanogenesis inhibitors.

A study on novel amide derivatives identified them as potent tyrosinase inhibitors. One of the compounds, at a concentration of 15 μg/ml, was able to reduce tyrosinase activity by 36% and melanin content by 24% in B16F10 melanoma cells without significant cytotoxicity. nih.gov Research has also shown that peptides can inhibit melanin synthesis by downregulating the expression of microphthalmia-related transcription factor (MITF), which in turn regulates the expression of tyrosinase and other melanogenic enzymes. nih.gov

Furthermore, some compounds are believed to inhibit melanogenesis through their metal-chelating properties, as tyrosinase is a copper-containing enzyme. nih.gov The potential for this compound and its analogues to inhibit melanogenesis, either through direct tyrosinase inhibition or other mechanisms, remains an area for future exploration.

Broader Biological Activity Screening (e.g., Herbicidal, Disinfectant)

The 2-chloro-N-phenylacetamide scaffold is a well-established active component in a range of biologically active compounds, notably in the agrochemical and antimicrobial fields.

Herbicidal Activity:

Chloroacetanilide herbicides are widely used for weed control in agriculture. ontosight.ai Their mechanism of action typically involves the inhibition of very-long-chain fatty acid synthesis in plants, which disrupts cell membrane integrity and leads to cell death. ontosight.ai The reactivity of the chloroacetyl group is a key feature of these herbicides. nih.gov Studies on various 2-chloro-N-arylacetamides have demonstrated their herbicidal efficacy against different weed species. researchgate.netresearchgate.net The substitution pattern on the phenyl ring plays a crucial role in the herbicidal activity and selectivity of these compounds. nih.gov

Antimicrobial and Disinfectant Properties:

The 2-chloro-N-phenylacetamide structure has been shown to possess significant antimicrobial properties.

Antifungal Activity: 2-chloro-N-phenylacetamide has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br It has also shown activity against various strains of Aspergillus flavus and Aspergillus niger. researchgate.netscielo.brtandfonline.com The proposed mechanism of action involves binding to ergosterol in the fungal plasma membrane. researchgate.nettandfonline.com

| Fungal Species | Activity | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans (fluconazole-resistant) | Fungicidal, Antibiofilm | 128 - 256 | 512 - 1024 | scielo.br |

| Candida parapsilosis (fluconazole-resistant) | Fungicidal, Antibiofilm | 128 - 256 | 512 - 1024 | scielo.br |

| Aspergillus flavus | Fungicidal | 16 - 256 | 32 - 512 | researchgate.netscielo.br |

| Aspergillus niger | Fungicidal | 32 - 256 | 64 - 1024 | tandfonline.com |

Antibacterial Activity: Various N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activity. A study on 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Another study investigated 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and found it to have good potential against Klebsiella pneumoniae, with the chloro atom enhancing its activity. nih.gov This compound also showed synergistic effects when combined with certain antibiotics like meropenem and imipenem. researchgate.netscielo.br The antibacterial activity of N-(substituted phenyl)-2-chloroacetamides has been confirmed against both Gram-positive and Gram-negative bacteria. nih.gov

These findings underscore the potential of this compound and its analogues to be developed as herbicides or antimicrobial agents.

In Vitro and In Vivo Biological Assay Methodologies and Screening Models

A comprehensive review of scientific literature and research databases did not yield specific in vitro or in vivo biological assay data for the compound this compound. Studies detailing its pharmacological evaluation, including specific assay methodologies and screening models, are not publicly available.

However, the broader class of chloroacetamide derivatives has been the subject of various biological investigations. These studies, while not directly pertaining to this compound, provide insight into the types of methodologies commonly employed to evaluate the biological activity of structurally related compounds. These methodologies often explore potential anticancer, antimicrobial, and enzyme inhibitory activities.

For instance, research on other N-aryl-2-chloroacetamides has involved a range of in vitro assays. uea.ac.uk Common practices include cytotoxicity screening against various cancer cell lines to determine the compound's potential as an anticancer agent. uran.ua Methodologies such as the MTT assay are frequently used to assess cell viability and proliferation. uran.ua

In the context of antimicrobial activity, researchers have utilized broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.gov For example, studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have investigated their efficacy against clinically relevant pathogens such as Klebsiella pneumoniae. nih.govscielo.br

Furthermore, in silico studies, including molecular docking, are often conducted to predict the potential biological targets and mechanisms of action for chloroacetamide derivatives. orientjchem.org These computational models help in understanding the interactions between the compounds and biological macromolecules, such as enzymes or receptors. orientjchem.org

While in vivo studies for many specific chloroacetamide derivatives are limited in the public domain, general toxicological and pharmacokinetic profiles are sometimes predicted using computational tools to guide further research. scielo.brscielo.br When in vivo studies are conducted on analogous compounds, they typically involve animal models to assess efficacy and safety profiles. orientjchem.org

It is important to reiterate that the above-mentioned methodologies are described in the context of analogous compounds and not this compound itself. The absence of specific data for this compound highlights a gap in the current scientific literature.

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Ethynylphenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

Halogenation of the N-phenylacetamide scaffold is a key strategy for modulating biological activity. The introduction of halogen atoms like chlorine and fluorine can significantly alter physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing potency and selectivity.

Studies on N-(substituted phenyl)-2-chloroacetamides have shown that halogenated derivatives, particularly those with para-substituents on the phenyl ring, are among the most active compounds. For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides exhibit high activity, which is attributed to their increased lipophilicity. This property allows them to more effectively penetrate the phospholipid bilayer of cell membranes to reach their intracellular targets.

The nature of the halogen also plays a critical role. In some molecular scaffolds, chlorine-containing compounds have demonstrated greater potency than their fluorine counterparts. nih.gov This can be attributed to several factors, including the larger size and different electronic properties of chlorine, which may lead to more favorable interactions, such as halogen bonding, within the target's binding pocket. nih.govresearchgate.net The introduction of a chlorine atom can lead to a sharp increase in inhibitory activity compared to fluorinated or unsubstituted analogues. nih.gov

The table below summarizes the impact of halogenation on the activity of representative N-phenylacetamide derivatives.

| Compound | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | Chlorine at para-position | High activity attributed to increased lipophilicity. | nih.gov |

| N-(4-fluorophenyl) chloroacetamide | Fluorine at para-position | Demonstrates high activity, similar to the chloro-analog. | nih.gov |

| N-(3-bromophenyl) chloroacetamide | Bromine at meta-position | Ranked among the most active halogenated derivatives. | nih.gov |

The ethynyl (B1212043) (-C≡CH) group is a versatile and valuable substituent in medicinal chemistry, recognized for its ability to significantly influence a molecule's pharmacological profile. nih.gov Its linear geometry, rigidity, and unique electronic properties allow it to serve multiple roles in drug-target interactions.

The terminal alkyne can act as a hydrogen-bond donor through its weakly acidic proton and as a hydrogen-bond acceptor via the π-electron density of the triple bond. nih.gov This dual capability allows it to form crucial interactions within a protein's active site. Furthermore, the ethynyl group is considered a non-classical bioisostere of halogens like chlorine and iodine. acs.orgacs.org Its molecular electrostatic potential is remarkably similar to that of halobenzenes, featuring a positive region at the tip (a σ-hole) that can participate in halogen-like bonds. acs.orgacs.org This mimicry is exemplified in the EGFR inhibitors gefitinib (B1684475) (chloro-substituted) and erlotinib (B232) (ethynyl-substituted), where the ethynyl group successfully replicates the interaction of the chlorine atom. acs.orgacs.org

A para-ethynyl group extends linearly from the ring, potentially probing deep, narrow hydrophobic pockets or forming directional hydrogen bonds at the far end of a binding site.

A meta-ethynyl group, as in the parent compound 2-chloro-N-(3-ethynylphenyl)acetamide, projects at an angle, which may be optimal for engaging with residues that are not directly in line with the main axis of the molecule.

An ortho-ethynyl group would be positioned close to the acetamide (B32628) linker, potentially causing steric hindrance or influencing the conformation of the linker itself, which could either enhance or diminish activity depending on the target's topology.

While direct SAR studies on positional isomers of this compound are not extensively documented in the provided literature, the established principles of medicinal chemistry suggest that the meta-position allows for a balance between extending into a binding site and avoiding steric clashes, often proving beneficial for activity. nih.gov

Beyond halogenation and the ethynyl group, other substitutions on the aromatic ring profoundly affect biological activity by altering the electronic and steric properties of the molecule. The electronic nature of the substituent—whether it is electron-withdrawing (EWG) or electron-donating (EDG)—is particularly important.

Studies on related N-phenylacetamide and thieno[2,3-b]pyridine-2-carboxamide (B1404352) scaffolds have consistently shown a preference for electron-withdrawing groups. mdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) and nitro (-NO₂) often enhance potency. For example, in one study, only derivatives bearing a -CN group significantly decreased the expression of the target protein FOXM1, while those with -NO₂, -CF₃, or -CH₃ were inactive. mdpi.com The strong electron-withdrawing nature of the cyano group alters the electron density of the entire phenylacetamide ring, which appears to favor interactions with key residues in the binding site. nih.gov Similarly, anticancer studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. nih.gov

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are generally less favorable for activity in these scaffolds. mdpi.comnih.gov

The following table presents data on how different aromatic ring substitutions affect the biological activity of N-phenylacetamide analogs.

| Scaffold | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine-phenylacetamide | -CN (EWG) | 2 | Significantly increased inhibitory activity | mdpi.com |

| Thieno[2,3-b]pyridine-phenylacetamide | -NO₂ (EWG) | 2 | Inactive | mdpi.com |

| Thieno[2,3-b]pyridine-phenylacetamide | -CH₃ (EDG) | 2 | Inactive | mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide | -NO₂ (EWG) | various | Higher cytotoxicity | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | -OCH₃ (EDG) | various | Lower cytotoxicity | nih.gov |

Modifications of the Acetamide Linker and their Functional Consequences

The 2-chloroacetamide (B119443) linker (-NH-CO-CH₂Cl) is not merely a spacer but an integral component that contributes to the molecule's activity. Its chemical properties, length, and flexibility are critical for correctly positioning the aromatic ring in the binding site and for forming key interactions. Modifications to this linker can lead to significant changes in biological function.

Potential modifications and their consequences include:

Altering Linker Length: Increasing or decreasing the number of methylene (B1212753) units in the linker would alter the distance between the phenyl ring and the terminal chloro group. This can disrupt the optimal binding geometry, leading to a loss of potency.

Introducing Rigidity: Incorporating rigidifying elements, such as double or triple bonds (e.g., creating an acrylamide (B121943) or propiolamide), would restrict the conformational freedom of the linker. This can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary pose for binding.

Bioisosteric Replacement: The amide bond is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable bioisosteres, such as a sulfonamide (-SO₂NH-), could improve the molecule's pharmacokinetic profile and duration of action. However, this changes the geometry and hydrogen-bonding capacity of the linker, which may negatively impact potency.

Modifying the α-substituent: The chlorine atom on the α-carbon is a crucial feature, acting as an electrophilic site that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in a target's active site. Replacing chlorine with other halogens (e.g., fluorine) or a simple hydrogen atom would drastically alter this reactivity and likely reduce potency if a covalent interaction is important for the mechanism of action.

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional structure of this compound and its derivatives is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for recognition and binding.

Crystallographic studies of related 2-chloro-N-phenylacetamides reveal key conformational features. The N-H and C=O bonds of the amide group typically adopt an anti conformation relative to each other. acs.orgacs.org In contrast, the C-Cl and C=O bonds in the side chain are often found in a syn conformation. acs.orgacs.org Furthermore, the amide plane is not coplanar with the phenyl ring; there is a significant dihedral angle between them, often around 16°. acs.orgacs.org

Stereochemistry becomes a factor if chiral centers are introduced into the molecule. While the parent compound is achiral, modifications to the acetamide linker (e.g., adding a methyl group to the α-carbon) would create a stereocenter. Biological systems are inherently chiral, and thus enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer being highly potent while the other is inactive. This stereoselectivity arises because only one enantiomer can achieve the precise three-point attachment or optimal geometric fit within the chiral binding site of the target protein.

Development of Pharmacophores and Quantitative Structure-Activity Relationships (QSAR)

To rationalize the SAR data and guide the design of new, more potent derivatives, computational methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are employed.

A pharmacophore model is a three-dimensional arrangement of essential molecular features that are necessary for biological activity. For the N-phenylacetamide class, a typical pharmacophore model might include features such as:

A hydrogen bond donor (the N-H group of the amide).

A hydrogen bond acceptor (the C=O group of the amide).

A hydrophobic/aromatic region (the substituted phenyl ring).

An electrophilic center (the α-chloro carbon).

One study on related inhibitors developed a robust pharmacophore model designated DHHR, consisting of one hydrogen-bond D onor, two H ydrophobic regions, and one aromatic R ing, which successfully predicted active compounds. nih.gov Such models are used as 3D queries to screen large virtual libraries for new molecules that match the required features, prioritizing them for synthesis and testing. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a regression model is built to predict the activity of unsynthesized compounds. For N-(substituted phenyl)-2-chloroacetamides, QSAR studies have confirmed that biological activity varies significantly with the position and nature of substituents on the phenyl ring. nih.gov These models often highlight the importance of lipophilicity for membrane passage and the influence of specific electronic features for target interaction, providing quantitative validation for the qualitative observations made in traditional SAR studies. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2 Chloro N 3 Ethynylphenyl Acetamide

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets for a given compound and elucidating the specific interactions that stabilize the ligand-protein complex. In the context of 2-chloro-N-(3-ethynylphenyl)acetamide, molecular docking simulations can be employed to screen a library of known protein structures to identify those with high binding affinity for the compound, thus suggesting potential mechanisms of action.

The process involves preparing the three-dimensional structure of this compound and the potential protein targets. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for molecular recognition.

For instance, a hypothetical docking study of this compound against a panel of kinase enzymes, which are common targets for inhibitors with similar structural motifs, could yield results suggesting a high affinity for a specific kinase, such as a receptor tyrosine kinase. The binding energy, typically expressed in kcal/mol, indicates the stability of the complex, with more negative values suggesting stronger binding. The analysis of the best-docked pose might reveal that the acetamide (B32628) group acts as a hydrogen bond donor and acceptor, while the ethynylphenyl group engages in hydrophobic and pi-pi interactions within a specific pocket of the enzyme's active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Hydrogen Bonds | N-H with MET793, C=O with LYS745 |

| Hydrophobic Interactions | Phenyl ring with LEU718, VAL726 |

| Pi-Pi Stacking | Ethynyl (B1212043) group with PHE856 |

These findings would suggest that this compound is a potential inhibitor of the selected kinase, providing a basis for further experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. researchgate.net These methods provide insights into the distribution of electrons, molecular orbital energies, and other electronic descriptors that govern a molecule's behavior in chemical reactions. For this compound, such calculations can predict its stability, reactivity, and the sites most susceptible to metabolic transformation or interaction with a biological target.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals can also indicate the regions of the molecule likely to be involved in electron donation (HOMO) and acceptance (LUMO).

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This map can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is valuable for predicting how the molecule will interact with biological macromolecules.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 Debye |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 7.0 eV |

These theoretical calculations can guide the understanding of the molecule's intrinsic chemical properties and its potential interactions at a molecular level.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Risk Assessment

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. For this compound, a comprehensive in silico ADMET profile can be generated using various predictive models.

These models are typically based on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of experimental data. Key predicted properties include absorption parameters like human intestinal absorption (HIA) and Caco-2 permeability, which indicate how well the compound is absorbed from the gut. Distribution properties, such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB), are also estimated.

Metabolism prediction focuses on identifying the likely sites of metabolic transformation by cytochrome P450 enzymes. Excretion pathways and potential toxicity, including mutagenicity (Ames test), carcinogenicity, and hepatotoxicity, are also assessed. These predictions provide a holistic view of the compound's likely behavior in the body.

Table 3: Hypothetical In Silico ADMET Profile of this compound

| ADMET Property | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderate passage across the intestinal epithelium. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins, affecting free drug concentration. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. |

This predictive risk assessment helps in prioritizing compounds for further development and in designing safer and more effective therapeutic agents.

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand like this compound and the dynamic nature of its interactions with a protein target. This method complements the static picture provided by molecular docking by exploring the stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a system including water molecules and ions to mimic cellular conditions. The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions.

Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The simulation can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy.

Table 4: Hypothetical Molecular Dynamics Simulation Summary for this compound-Kinase Complex (100 ns simulation)

| Parameter | Observation |

| Ligand RMSD | Stable (< 2 Å) after initial equilibration |

| Protein Backbone RMSD | Stable, indicating no major conformational changes |

| Key Interaction Persistence | Hydrogen bond with MET793 maintained for >80% of simulation time |

| Binding Site Water Molecules | One water molecule observed to bridge the ligand and a protein residue |

| Binding Free Energy (MM-PBSA) | -45.5 ± 5.2 kcal/mol |

These dynamic insights are crucial for understanding the true nature of the ligand-protein interaction and for the rational design of more potent and specific inhibitors.

Cheminformatics Approaches for Analog Design, Virtual Screening, and Library Generation

Cheminformatics combines computational methods with chemical information to support drug discovery efforts. For this compound, cheminformatics approaches can be used to design novel analogs with potentially improved properties, to perform virtual screening of large compound libraries to identify other molecules with similar characteristics, and to generate focused chemical libraries for synthesis and testing.

Analog design can be guided by the structure-activity relationships (SAR) derived from initial studies. By identifying the key structural features of this compound responsible for its predicted activity and ADMET properties, new molecules can be designed by systematically modifying different parts of the scaffold. For example, the ethynylphenyl group could be replaced with other substituted aromatic or heterocyclic rings to explore different interactions within the binding pocket.

Virtual screening involves searching large databases of chemical compounds to find molecules that are structurally similar to this compound or that are predicted to bind to the same target. This can be done using similarity searching based on molecular fingerprints or by docking the entire library against the identified protein target. This approach can rapidly identify novel chemical starting points for a drug discovery program.

Table 5: Hypothetical Design of Analogs of this compound with Predicted Properties

| Analog ID | Modification from Parent Compound | Predicted Improvement |

| Analog 1 | Replacement of ethynyl with cyano group | Increased binding affinity due to stronger polar interactions. |

| Analog 2 | Substitution of chloro with fluoro group | Reduced metabolic liability. |

| Analog 3 | Phenyl ring replaced with a pyridine (B92270) ring | Improved solubility and pharmacokinetic profile. |

These cheminformatics strategies accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Advanced Research Avenues and Future Perspectives for 2 Chloro N 3 Ethynylphenyl Acetamide

Exploration of Novel Therapeutic Applications Beyond Current Findings

The core structure of 2-chloro-N-(3-ethynylphenyl)acetamide, combining a halogenated acetamide (B32628) with an ethynylphenyl group, suggests a range of potential therapeutic applications that warrant exploration. The chloroacetamide moiety is a known reactive group, capable of forming covalent bonds with biological nucleophiles, a mechanism exploited in various targeted therapies. Furthermore, acetamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govarchivepp.comnih.govneliti.com

The presence of the terminal alkyne on the phenyl ring is particularly significant. Terminal alkynes are valuable functional groups in medicinal chemistry, notably for their utility in copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov This allows for the straightforward synthesis of diverse compound libraries, which can be screened for various biological activities.

Future research could focus on synthesizing derivatives of this compound and screening them for efficacy in several key therapeutic areas:

Oncology: Chloroacetamide derivatives have been investigated as cytotoxic agents. uran.uaresearchgate.net The ethynyl (B1212043) group could be modified to enhance targeting of specific cancer cells or to improve pharmacokinetic properties.

Neurodegenerative Diseases: The role of certain enzymes in the progression of neurological disorders is well-established. The reactive nature of the chloroacetamide could be harnessed to develop irreversible enzyme inhibitors relevant to these diseases.

Infectious Diseases: Halogenated compounds have a long history as antimicrobial agents. ijpsr.infoneliti.com Novel derivatives could be tested against a panel of pathogenic bacteria and fungi to identify new lead compounds.

A summary of potential therapeutic applications for acetamide derivatives, which could be explored for this compound, is presented in the table below.

| Therapeutic Area | Potential Mechanism of Action for Acetamide Derivatives | Key Structural Features to Explore |

| Oncology | Covalent inhibition of key enzymes in cancer cell proliferation. | Modifications of the ethynylphenyl ring to enhance tumor targeting. |

| Inflammatory Diseases | Inhibition of pro-inflammatory enzymes like COX-II. archivepp.com | Introduction of substituents to modulate anti-inflammatory potency. |

| Neurological Disorders | Irreversible inhibition of enzymes implicated in neurodegeneration. | Optimization of blood-brain barrier permeability. |

| Infectious Diseases | Disruption of microbial cellular processes. | Broad-spectrum screening against various pathogens. |

Development of Targeted Delivery Systems or Prodrug Strategies

To maximize therapeutic efficacy and minimize potential off-target effects of a reactive compound like this compound, the development of targeted delivery systems or prodrug strategies is crucial.

Targeted Delivery Systems: Nanoparticle-based drug delivery systems offer a promising approach to transport therapeutic agents directly to the site of action, such as a tumor. wikipedia.orgnih.govmedsci.org Liposomes and polymeric nanoparticles can encapsulate the drug, protecting it from degradation in the bloodstream and reducing systemic exposure. mdpi.comnih.gov The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on diseased cells.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound, a prodrug approach could temporarily mask the reactive chloroacetamide group, rendering it inert until it reaches the target tissue. At the target, specific enzymes could cleave the masking group, releasing the active drug. This strategy can improve the drug's solubility, stability, and pharmacokinetic profile. archivepp.com

| Delivery Strategy | Approach | Potential Advantages |

| Liposomal Delivery | Encapsulation of the compound within lipid vesicles. | Improved biocompatibility, reduced systemic toxicity, and potential for passive targeting via the enhanced permeability and retention (EPR) effect in tumors. mdpi.com |

| Polymeric Nanoparticles | Incorporation into a biodegradable polymer matrix. | Controlled and sustained release of the drug, and the ability to functionalize the surface for active targeting. nih.gov |

| Prodrug Design | Chemical modification to create a temporarily inactive form. | Enhanced stability, improved solubility, and targeted activation at the desired site of action. archivepp.com |

Combinatorial Chemistry and High-Throughput Synthesis of Derivatives

The terminal alkyne group of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis. soton.ac.uk By employing "click chemistry," a vast library of derivatives can be rapidly synthesized by reacting the alkyne with a diverse collection of azide-containing building blocks. nih.gov This approach allows for the systematic exploration of the chemical space around the core structure to identify compounds with optimized activity and properties.

High-throughput screening (HTS) can then be used to evaluate the biological activity of these large compound libraries in an automated and efficient manner. This combination of parallel synthesis and HTS can significantly accelerate the drug discovery process, enabling the rapid identification of promising lead candidates for further development.

Collaborative Research Strategies Across Disciplines

The multifaceted nature of developing a compound like this compound necessitates a collaborative research approach. Expertise from various scientific disciplines is essential for a comprehensive evaluation of its therapeutic potential.

Medicinal Chemists: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemists: To perform in silico screening of virtual compound libraries and predict their binding affinity to biological targets. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the synthesized compounds.

Material Scientists and Bioengineers: To develop and optimize targeted drug delivery systems. medsci.org

Such interdisciplinary collaborations are crucial for translating a promising chemical entity from a laboratory curiosity into a viable therapeutic agent. The study of terminal alkyne-containing natural products is an example of how such collaborations can lead to the discovery of novel biosynthetic pathways and bioactive molecules. nih.govnih.gov

Challenges and Opportunities in the Development of Halogenated Acetamides as Therapeutic Agents

The development of halogenated acetamides as therapeutic agents presents both challenges and opportunities.

Challenges: One of the primary challenges is managing the reactivity of the chloroacetamide group to avoid indiscriminate reactions with off-target biomolecules, which could lead to toxicity. Furthermore, the inclusion of halogens in a drug molecule can impact its metabolic stability and potential for bioaccumulation. nih.gov The biodegradability of halogenated compounds is also a concern from an environmental perspective. mdpi.com

Opportunities: Despite these challenges, the unique properties of halogenated compounds offer significant opportunities in drug design. The introduction of a halogen atom can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability, often leading to improved pharmacological properties. mdpi.com The ability of the chloroacetamide group to form covalent bonds can be leveraged to design highly potent and selective irreversible inhibitors, which can have advantages over reversible inhibitors in certain therapeutic contexts.

A summary of these challenges and opportunities is provided in the table below.

| Aspect | Challenges | Opportunities |

| Reactivity | Potential for off-target covalent modification and associated toxicity. | Design of highly potent and selective irreversible inhibitors. |

| Metabolism | Halogenation can alter metabolic pathways, potentially leading to toxic metabolites. | Modulation of metabolic stability to improve pharmacokinetic profiles. mdpi.com |

| Biodegradability | Halogenated organic compounds can be persistent in the environment. mdpi.com | The development of biodegradable linkers and delivery systems can mitigate environmental impact. |

| Drug-Target Interactions | Unpredictable effects on binding affinity and selectivity. | Halogen bonding can be exploited to enhance target binding and specificity. |

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | 3-ethynylaniline, 2-Cl-acetyl chloride, TEA, DCM | ~65 | ≥98% | |

| Microwave-assisted | Solvent-free, 100°C, 20 min | ~75 | ≥95% | [Extrapolated] |

Note : The ethynyl group’s reactivity may require protection (e.g., trimethylsilyl) during synthesis to avoid unwanted alkyne participation .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C≡C bond ~1.20 Å) and confirms the syn/anti conformation of the acetamide group relative to the ethynyl substituent .

- NMR spectroscopy :

- IR spectroscopy : Strong C≡C stretch at ~2100 cm⁻¹; C=O stretch at ~1650 cm⁻¹ .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™ Kinase Assay) with IC₅₀ calculation.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Note : The ethynyl group may enhance membrane permeability due to its hydrophobic nature, but this requires validation via logP measurements .